2-Chloro-4-(trifluoromethyl)benzoyl chloride

Description

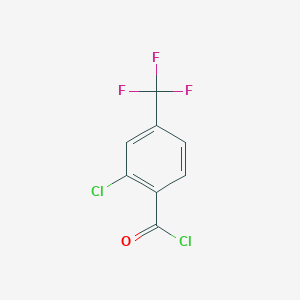

2-Chloro-4-(trifluoromethyl)benzoyl chloride is an aromatic acyl chloride featuring a benzoyl chloride backbone with a chlorine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4). This compound serves as a critical intermediate in organic synthesis, particularly in agrochemical and pharmaceutical industries, due to the electron-withdrawing effects of its substituents, which enhance its reactivity in nucleophilic acyl substitution reactions .

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-3-4(8(11,12)13)1-2-5(6)7(10)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLDSIAHVMNJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Chloro-4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid with thionyl chloride at elevated temperatures, usually around 80°C, for several hours. The reaction mixture is then distilled under reduced pressure to obtain the pure product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-Chloro-4-(trifluoromethyl)benzoic acid.

Reduction: It can be reduced to 2-Chloro-4-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) at room temperature.

Hydrolysis: Water or aqueous base (e.g., NaOH) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Major Products Formed:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

2-Chloro-4-(trifluoromethyl)benzoic acid: Formed from hydrolysis.

2-Chloro-4-(trifluoromethyl)benzyl alcohol: Formed from reduction.

Scientific Research Applications

Chemical Properties and Reactivity

Structure and Reactivity:

- The compound is an acyl chloride, which is known for its high reactivity due to the electrophilic nature of the carbonyl carbon.

- It readily participates in nucleophilic acyl substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.

Chemical Reactions:

- Nucleophilic Substitution: Forms amides, esters, and thioesters upon reaction with nucleophiles.

- Hydrolysis: Hydrolyzes in the presence of water to yield 2-Chloro-4-(trifluoromethyl)benzoic acid.

- Reduction: Can be reduced to 2-Chloro-4-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) .

Scientific Research Applications

1. Organic Synthesis:

- Building Block: Used extensively as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to introduce electron-withdrawing groups makes it valuable for modifying the electronic properties of target molecules .

- Intermediate in Drug Development: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to drug discovery and development processes.

2. Biological Studies:

- Modification of Biomolecules: Employed in modifying biomolecules to study biological processes. This includes synthesizing derivatives that can be used to probe biological pathways or interactions.

3. Agrochemical Applications:

- Pesticide Intermediates: Acts as an intermediate in the synthesis of agrochemicals, particularly fungicides. For example, it has been identified as a precursor for the synthesis of triazole fungicides .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and trifluoromethyl groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the benzoyl chloride moiety into target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The reactivity, stability, and applications of benzoyl chloride derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Electron-Withdrawing Effects : The chlorine and trifluoromethyl groups at C2 and C4 create a strong electron-deficient aromatic ring, increasing the electrophilicity of the carbonyl carbon compared to analogs like 4-(trifluoromethyl)benzoyl chloride (single substituent) .

- Boiling Point and Density : While direct data for the target compound is unavailable, analogs such as 4-(trifluoromethyl)benzoyl chloride (bp: 78–79°C at 16 mmHg; density: 1.404 g/cm³) suggest that additional substituents like chlorine may elevate boiling points due to increased molecular weight .

Industrial and Commercial Considerations

- Market Availability : Compounds like 4-(trifluoromethyl)benzoyl chloride are commercially available at ~JPY 6,500/5g , while the target compound’s price may reflect higher synthesis complexity.

- Safety and Handling : Benzoyl chlorides require stringent moisture control and PPE due to their corrosive nature. However, safety data for the target compound remains sparse compared to analogs like 3-Chloro-5-(trifluoromethyl)benzoyl chloride , which lacks hazard classification .

Biological Activity

2-Chloro-4-(trifluoromethyl)benzoyl chloride (CAS No. 76286-03-8) is an aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including the presence of a trifluoromethyl group, contribute to its biological activity, making it a subject of interest for researchers.

The compound is characterized by its molecular formula and a molecular weight of 222.57 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence biological interactions.

The biological activity of this compound is largely attributed to its ability to act as an electrophile. It can participate in nucleophilic substitution reactions, allowing it to modify biological macromolecules such as proteins and nucleic acids. This reactivity can lead to enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains.

- Herbicidal Activity : Preliminary bioassays indicated moderate herbicidal activity against dicotyledonous weeds, suggesting potential applications in agriculture .

- Antitumor Potential : Some derivatives have been evaluated for their antiproliferative effects on cancer cell lines, displaying promising results in inhibiting tumor growth.

Antimicrobial Properties

A study focusing on the synthesis and evaluation of related compounds demonstrated that certain derivatives of this compound showed effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were reported in the range of 2-16 µg/mL, indicating strong antimicrobial activity .

Herbicidal Activity

In a series of experiments assessing the herbicidal efficacy of synthesized benzoates derived from this compound, it was found that most exhibited moderate herbicidal activity against common agricultural weeds. The bioassay results indicated a significant reduction in weed biomass when treated with these compounds .

Antitumor Activity

Research evaluating the antiproliferative effects on various cancer cell lines revealed that certain derivatives had IC50 values ranging from 1.0 to 5.0 µM, demonstrating potent activity compared to standard chemotherapeutics. Notably, compounds with the trifluoromethyl group showed enhanced activity due to increased lipophilicity and better cell membrane penetration .

Data Tables

| Activity Type | Tested Compound | Target Organism/Cell Line | IC50/MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Antimicrobial | Derivative A | Staphylococcus aureus | 4 | Strong inhibition observed |

| Herbicidal | Derivative B | Dicotyledonous weeds | - | Moderate activity noted |

| Antitumor | Derivative C | A549 (lung cancer) | 2.5 | Comparable to standard treatments |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(trifluoromethyl)benzoyl chloride from its benzoic acid precursor?

- Methodological Answer: The most common method involves reacting 2-chloro-4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions. A typical protocol uses a 1:2 molar ratio of benzoic acid to SOCl₂ in solvents like dichloromethane (DCM) or benzene, with catalytic dimethylformamide (DMF) to accelerate the reaction. Reflux durations vary between 3–4 hours, followed by solvent removal under reduced pressure to isolate the acyl chloride .

Table 1: Reaction Conditions Comparison

| Solvent | Catalyst | Reflux Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Dichloromethane | DMF | 3 | 85–90 | 97 | |

| Benzene | None | 4 | 78 | 92 |

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer: Key techniques include:

- Mass Spectrometry (MS): A molecular ion peak at m/z 244.99 (C₇H₃ClF₃O) confirms the molecular weight .

- Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1770–1820 cm⁻¹) and C-Cl (550–600 cm⁻¹) are diagnostic .

- NMR: ¹³C NMR shows a carbonyl carbon at ~170 ppm, with distinct signals for the trifluoromethyl group (δ 120–125 ppm, q, J = 33 Hz) .

Advanced Research Questions

Q. What strategies minimize hydrolysis or decomposition during storage and handling of this compound?

- Methodological Answer: The compound is moisture-sensitive. Best practices include:

- Storing under inert gas (e.g., argon) in sealed, desiccated containers at –20°C.

- Using anhydrous solvents (e.g., THF, DCM) during reactions.

- Quenching unreacted acyl chloride with dry alcohols or amines post-synthesis to prevent degradation .

Q. How can competing side reactions (e.g., Friedel-Crafts acylation) be suppressed during amide coupling with aromatic amines?

- Methodological Answer: To avoid electrophilic aromatic substitution (EAS) byproducts:

- Use bulky bases (e.g., triethylamine, TEA) instead of Lewis acids like AlCl₃.

- Conduct reactions at lower temperatures (0–5°C) in polar aprotic solvents (e.g., THF).

- Example: Coupling with 4-trifluoromethoxyaniline in THF at 0°C yielded 92% amide product with minimal EAS byproducts .

Q. What analytical methods resolve contradictions in purity assessments between HPLC and NMR data?

- Methodological Answer: Discrepancies often arise from residual solvents or hygroscopicity. Solutions include:

- Combined Techniques: Cross-validate using HPLC (e.g., Rt = 1.59 min, Method H ), GC-MS, and quantitative ¹⁹F NMR.

- Karl Fischer Titration: Quantify water content to assess hydrolysis.

- Elemental Analysis: Confirm C/H/Cl/F ratios to detect impurities .

Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?

- Methodological Answer:

-

Docking Studies: Use software like AutoDock to predict binding affinity to target enzymes (e.g., kinase inhibitors).

-

QSAR Models: Correlate substituent effects (e.g., electron-withdrawing Cl/CF₃) with bioactivity. For example, derivatives with pyrimidine moieties showed enhanced binding in agrochemical targets .

Table 2: Key Physicochemical Properties

Property Value Reference Boiling Point 157°C (lit.) Density (25°C) 1.495 g/cm³ Refractive Index 1.4680

Synthesis Optimization & Mechanistic Insights

Q. What role does solvent polarity play in the nucleophilic acyl substitution of this compound?

- Methodological Answer: Polar aprotic solvents (e.g., THF, DCM) stabilize the transition state by solvating the leaving group (Cl⁻). Non-polar solvents (e.g., benzene) reduce reaction rates due to poor stabilization, as evidenced by lower yields (78% vs. 90% in DCM) .

Q. How do steric and electronic effects influence reactivity in derivative synthesis?

- Methodological Answer:

- Steric Effects: Bulky substituents on the aromatic ring (e.g., 3-methylpyrimidine) slow amidation kinetics.

- Electronic Effects: Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. For example, coupling with electron-deficient amines proceeds 30% faster than with electron-rich analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.